molecular formula C19H22N2O3S B283020 N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

カタログ番号 B283020
分子量: 358.5 g/mol
InChIキー: NYEBDQQKSHSZER-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, also known as IDH305, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in various types of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. IDH305 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

作用機序

IDH1 is an enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm and mitochondria. IDH1 mutations result in a gain-of-function activity, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide binds to the mutant IDH1 enzyme and inhibits its activity, leading to a decrease in 2-HG production and a restoration of α-KG levels. This, in turn, leads to a reversal of the oncogenic effects of IDH1 mutations.
Biochemical and Physiological Effects:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has been shown to decrease 2-HG levels and increase α-KG levels in IDH1-mutant cancer cells. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to induce cell differentiation and promote apoptosis in cancer cells. In addition, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies, making it a good candidate for further investigation. However, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has some limitations. It is specific to IDH1 mutations and may not be effective in cancers that do not harbor IDH1 mutations. In addition, the optimal dosage and treatment regimen for N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide have not been established.

将来の方向性

There are several future directions for the investigation of N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has shown promising results in preclinical studies, and its safety and efficacy in humans need to be evaluated. Another direction is to investigate its combination with other therapies, such as chemotherapy and radiation therapy. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to these therapies, and its combination with them may lead to improved outcomes. Finally, further investigation is needed to identify biomarkers that can predict the response to N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide and to develop strategies to overcome resistance to the drug.
Conclusion:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide is a small molecule inhibitor that targets IDH1 mutations in cancer. It has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has the potential to be a promising therapeutic agent for the treatment of IDH1-mutant cancers, and further investigation is needed to evaluate its safety and efficacy in humans.

合成法

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, which is then coupled with 4-methylbenzenesulfonyl chloride to form N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

科学的研究の応用

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of IDH1-mutant cancer cells, induce cell differentiation, and promote apoptosis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide could be a promising therapeutic agent for the treatment of IDH1-mutant cancers.

特性

分子式

C19H22N2O3S

分子量

358.5 g/mol

IUPAC名

4-methyl-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13(2)18-12-24-19(20-18)16-6-4-5-7-17(16)21-25(22,23)15-10-8-14(3)9-11-15/h4-11,13,18,21H,12H2,1-3H3/t18-/m1/s1

InChIキー

NYEBDQQKSHSZER-GOSISDBHSA-N

異性体SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=N[C@H](CO3)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。